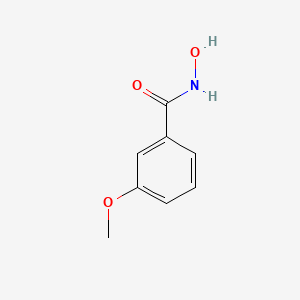

m-Methoxybenzohydroxamic acid

Description

Contextualization within the Hydroxamic Acid Chemical Class

Hydroxamic acids are a class of organic compounds characterized by the functional group −C(=O)−N(−OH)−, with the general formula R−C(=O)−N(−OH)−R', where R and R' are typically organic residues like alkyl or aryl groups. wikipedia.org They are essentially amides where the nitrogen atom bears a hydroxyl substituent. wikipedia.org These compounds are weak acids and can exist in two tautomeric forms: the more stable keto form in acidic conditions and the iminol form, which is prevalent in basic media. nih.gov

A defining feature of hydroxamic acids is their potent ability to act as chelating agents, forming stable complexes with a variety of metal ions, particularly transition metals like iron and zinc. wikipedia.orgbenthamdirect.comresearchgate.net This chelation typically occurs through the two oxygen atoms of the carbonyl and hydroxyl groups, forming a five-membered ring with the metal ion. thepab.org

m-Methoxybenzohydroxamic acid, also known as 3-methoxybenzohydroxamic acid, fits squarely within this chemical class. Its structure consists of the core hydroxamic acid moiety attached to a benzene (B151609) ring that is substituted with a methoxy (B1213986) group (-OCH₃) at the meta (3-) position. The presence of the methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the hydroxamic acid functional group, thereby modulating its chelating ability and biological interactions. mdpi.com

Overview of Research Trajectories and Academic Significance

The academic significance of the hydroxamic acid class is extensive, largely due to their role as inhibitors of metalloenzymes. nih.govresearchgate.net Many enzymes crucial to biological processes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and ureases, contain metal ions in their active sites. wikipedia.orgbenthamdirect.comontosight.ai The ability of hydroxamic acids to chelate these ions makes them effective and selective inhibitors, a property that has been explored for various therapeutic applications. researchgate.netnih.gov

Research trajectories for this compound and its derivatives have focused on synthesis, structural characterization, and the evaluation of their biological and chemical activities, particularly in the formation of metal complexes.

Coordination Chemistry and Biological Activity: A significant area of research involves the synthesis of metal complexes with this compound to explore their potential applications.

Zinc(II) Complex: A 2024 study detailed the synthesis of a zinc(II) complex with 3-methoxybenzohydroxamate, [Zn(HL)₂] (where HL = 3-OCH₃C₆H₄-(CO)NHO). eurjchem.com The complex was characterized using various spectroscopic techniques, and computational studies suggested a distorted tetrahedral geometry. eurjchem.com This research found that the zinc complex exhibited greater stability than the ligand alone and demonstrated notable antimicrobial activity against bacterial species such as S. typhi and E. coli, as well as antifungal activity against F. sambucinum and A. alternata. eurjchem.com Furthermore, the complex showed potent in vitro cytotoxicity against Rhabdomyosarcoma RD cancer cell lines. eurjchem.com

Organotin(IV) Complexes: Several studies have reported the synthesis and characterization of organotin(IV) derivatives of N-Tolyl-m-methoxybenzohydroxamic acid. ccsenet.orgsemanticscholar.orgccsenet.org These studies created new complexes of the type R₂SnL₂, where R could be phenyl, butyl, or methyl, and L is the deprotonated N-Tolyl-m-methoxybenzohydroxamic acid ligand. ccsenet.orgsemanticscholar.org Characterization using techniques like Infrared and NMR spectroscopy indicated that the ligand coordinates to the tin atom through its two oxygen atoms, forming an octahedral geometry around the metal center. ccsenet.orgccsenet.org Such research is foundational for developing new organometallic compounds with potential catalytic or biological activities.

Applications in Material Science: While direct research on the m-isomer is specific, studies on related isomers highlight broader applications. For instance, p-methoxybenzohydroxamic acid was synthesized and tested as a collector in the flotation of cassiterite, a tin ore. mdpi.com It showed a higher recovery rate compared to the unsubstituted benzohydroxamic acid, an effect attributed to the electron-donating and hydrophobic properties of the methoxy group, which enhanced the collector's interaction with the mineral surface. mdpi.com This suggests a potential research avenue for this compound in mineral processing and separation technologies. researchgate.netmdpi.com

The detailed findings from these research trajectories underscore the academic interest in this compound as a versatile ligand for creating novel metal complexes and as a scaffold for developing molecules with specific biological or material applications.

Research Data Tables

Table 1: Spectroscopic Data for N-Tolyl-m-methoxybenzohydroxamic Acid and its Diorganotin(IV) Complex

This table presents key Nuclear Magnetic Resonance (NMR) chemical shifts (δ in ppm) for the ligand and one of its complexes, highlighting the changes upon coordination to a metal center. The data is recorded in [2H6] DMSO. ccsenet.org

| Compound/Group | ¹H NMR (δ ppm) -OH | ¹³C NMR (δ ppm) C=O |

| N-Tolyl-m-methoxybenzohydroxamic acid (Ligand) | 10.64 | 158.64 |

| Diorganotin(IV) Complex | Absent | 159.18 - 159.44 |

| Description | The disappearance of the -OH proton signal in the complex indicates deprotonation and coordination of the oxygen to the tin atom. ccsenet.org | The downfield shift of the C=O carbon resonance in the complex suggests a decrease in electron density upon bonding to the metal ion. ccsenet.org |

Table 2: Antimicrobial Activity of 3-Methoxybenzohydroxamic Acid (Ligand) and its Zn(II) Complex

This table summarizes the in vitro antimicrobial screening results, showing the zone of inhibition in millimeters (mm). The study compared the activity of the synthesized compounds against standard drugs. eurjchem.com

| Compound | Bacteria | Fungi | ||

| S. typhi | E. coli | F. sambucinum | A. alternata | |

| 3-Methoxybenzohydroxamic Acid (Ligand) | 11 mm | 10 mm | 10 mm | 12 mm |

| Zn(II) Complex | 16 mm | 15 mm | 16 mm | 17 mm |

| Standard Drug | 24 mm (Tetracycline) | 22 mm (Tetracycline) | 21 mm (Amphotericin B) | 23 mm (Amphotericin B) |

| Description | The Zn(II) complex consistently showed greater antimicrobial activity than the free ligand, demonstrating the effect of metal coordination on biological efficacy. eurjchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

N-hydroxy-3-methoxybenzamide |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |

InChI Key |

DVUJVMMFEBNGPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Functionalization

Elucidation of Synthetic Pathways for m-Methoxybenzohydroxamic Acid

The synthesis of this compound, a significant scaffold in medicinal chemistry and analytical sciences, is primarily achieved through established organic reactions. These methods focus on the formation of the characteristic hydroxamic acid moiety (-CONHOH) attached to a meta-methoxylated benzene (B151609) ring.

Nucleophilic Acyl Substitution Reactions in Compound Synthesis

The cornerstone of this compound synthesis lies in the nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org

A prevalent and efficient method involves the reaction of an appropriate acyl donor, such as an acid chloride or an ester, with hydroxylamine (B1172632) or its derivatives. The general method for preparing arylhydroxamic acids is the reaction of alkyl benzoates with hydroxylamine solutions, often in the presence of a base like sodium hydroxide. acs.org For instance, the synthesis can be accomplished by reacting m-methoxybenzoyl chloride with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. thepab.orgthepab.org The hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, which leads to the formation of the hydroxamic acid.

The mechanism involves the initial addition of the nucleophilic hydroxylamine to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group. masterorganicchemistry.comlibretexts.org This addition-elimination sequence is a fundamental process in the synthesis of a wide array of carboxylic acid derivatives. libretexts.org

Exploration of Alternative and Optimized Synthetic Routes

While the reaction of acid chlorides with hydroxylamine is a common route, researchers have explored alternative and optimized pathways to enhance yield, reduce reaction times, and utilize more benign reagents. One such alternative involves the use of carboxylic acids directly, activated by coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, making the hydroxyl group a better leaving group and facilitating the subsequent attack by hydroxylamine. libretexts.org

Another approach involves the photocatalytic synthesis of related compounds. For example, a transition-metal-free photocatalytic S–N coupling reaction has been developed to synthesize acylsulfonamides from arylhydroxamic acids and sodium organosulfinates, showcasing modern synthetic strategies that can be adapted for hydroxamic acid derivatives. acs.orgnih.gov Additionally, methods for the oxidation of trimethylsilylated amides using aprotic oxidants based on MoV peroxides have been demonstrated for the synthesis of hydroxamic acids, particularly for aromatic amides. researchgate.net

Furthermore, the synthesis of a zinc(II) complex with this compound was achieved by reacting zinc sulfate (B86663) with potassium 3-methoxybenzohydroxamate in methanol, avoiding harsh conditions and hazardous chemicals. eurjchem.com This indicates a move towards more environmentally friendly and simplified synthetic protocols.

Advanced Derivatization Techniques for Modified Molecular Architectures

The modification of the this compound structure through derivatization is a key strategy to modulate its physicochemical properties and biological activities. These modifications can be targeted at the hydroxamic acid moiety or the aromatic ring.

N-Substitution Strategies on the Hydroxamic Acid Moiety (e.g., N-methyl, N-phenyl, N-tolyl derivatives)

Substitution on the nitrogen atom of the hydroxamic acid group (N-substitution) is a common derivatization technique. This is typically achieved by using N-substituted hydroxylamines in the synthesis instead of hydroxylamine itself. For example, the reaction of o-methoxybenzoyl chloride with N-methylhydroxylamine hydrochloride in the presence of sodium bicarbonate yields N-methyl-o-methoxybenzohydroxamic acid. thepab.orgthepab.org Similarly, N-tolyl derivatives can be synthesized by reacting the corresponding acid chloride with N-tolylhydroxylamine. ccsenet.orgsemanticscholar.org

These N-substituted derivatives often exhibit altered biological activities and chelating properties. For instance, N-m-tolyl-p-methoxybenzohydroxamic acid has been synthesized and used for the extraction and spectrophotometric determination of metals like copper(II) and uranium(VI). grafiati.com The introduction of alkyl or aryl groups on the nitrogen can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affects its interaction with biological targets or metal ions.

Here is an interactive table summarizing some N-substituted derivatives and their synthetic precursors:

Table 1: N-Substituted Derivatives of Methoxybenzohydroxamic Acids| Derivative Name | Acyl Chloride Precursor | Hydroxylamine Precursor |

|---|---|---|

| N-methyl-o-methoxybenzohydroxamic acid | o-methoxybenzoyl chloride | N-methylhydroxylamine hydrochloride |

| N-tolyl-m-methoxybenzohydroxamic acid | m-methoxybenzoyl chloride | N-tolylhydroxylamine |

| N-p-chlorophenyl-p-methoxybenzohydroxamic acid | p-methoxybenzoyl chloride | N-p-chlorophenylhydroxylamine |

Aromatic Ring Functionalization and Positional Isomer Effects (e.g., para- vs. meta-methoxy, amino-substituted benzohydroxamic acids)

Functionalization of the aromatic ring provides another avenue for creating diverse derivatives. The position of the methoxy (B1213986) group (ortho, meta, or para) significantly influences the compound's properties, a phenomenon known as positional isomerism. nih.govdergipark.org.trnih.gov For example, p-methoxybenzohydroxamic acid (PMOB) has been synthesized and investigated as a collector in the flotation of cassiterite, showing enhanced performance compared to the unsubstituted benzohydroxamic acid due to the electron-donating effect of the methoxy group. mdpi.com

The introduction of other substituents, such as amino groups, onto the benzene ring can also dramatically alter the biological activity. The synthesis of hydroxy- and amino-substituted benzohydroxamic acids has been a focus of research, with some of these compounds showing potent inhibition of enzymes like ribonucleotide reductase. acs.orgnih.govacs.org The synthesis of these derivatives often involves starting with a correspondingly substituted benzoic acid or benzoyl chloride.

Targeted Derivatization for Enhanced Analytical Performance and Specific Applications

Derivatization of this compound and its isomers is frequently performed to enhance their performance in specific applications, particularly in analytical chemistry as chelating agents for metal ions. The hydroxamic acid group is a known metal chelator, and modifications to the molecule can improve its selectivity and sensitivity for certain metals. lookchem.com

For example, N-arylhydroxamic acids, including methoxy-substituted derivatives, have been extensively studied for the spectrophotometric determination of vanadium(V). srce.hr N-m-tolyl-p-methoxybenzohydroxamic acid has been reported as a sensitive reagent for this purpose. srce.hr The introduction of different substituents allows for the fine-tuning of the ligand's electronic and steric properties to achieve stronger and more selective binding with target metal ions.

The synthesis of organotin(IV) complexes with N-tolyl-m-methoxybenzohydroxamic acid has also been reported, with the resulting complexes showing potential applications based on their structural and spectral properties. ccsenet.orgsemanticscholar.org These targeted derivatizations highlight the versatility of the benzohydroxamic acid scaffold in creating molecules with tailored properties for diverse scientific and industrial applications.

Here is an interactive table summarizing some derivatives targeted for specific applications:

Table 2: Derivatives for Specific Applications| Derivative Name | Application |

|---|---|

| N-m-tolyl-p-methoxybenzohydroxamic acid | Spectrophotometric determination of Copper(II) and Uranium(VI) |

| p-methoxybenzohydroxamic acid (PMOB) | Collector in cassiterite flotation |

| N-arylhydroxamic acids (methoxy-substituted) | Spectrophotometric determination of Vanadium(V) |

| Organotin(IV) complexes of N-tolyl-m-methoxybenzohydroxamic acid | Potential applications based on structural properties |

Coordination Chemistry and Metallobiochemical Interactions

Fundamental Principles of Ligand-Metal Chelation by m-Methoxybenzohydroxamic Acid

The chelating ability of this compound is central to its interaction with metal ions. This subsection explores the primary coordination modes and the energetic and dynamic aspects of chelate ring formation.

This compound predominantly acts as a bidentate ligand, coordinating to metal centers through the oxygen atoms of the carbonyl and hydroxylamino groups. This O,O'-coordination is a characteristic feature of hydroxamic acids and leads to the formation of a stable five-membered chelate ring. Spectroscopic studies, including infrared (IR) spectroscopy, confirm this binding mode. Upon complexation, a notable shift in the C=O stretching frequency to a lower wavenumber is observed, indicating the involvement of the carbonyl oxygen in coordination. Similarly, the disappearance of the O-H stretching vibration confirms the deprotonation of the hydroxylamino group and the coordination of its oxygen atom to the metal ion.

The formation of chelate rings between this compound and metal ions is a thermodynamically favorable process, driven by a significant chelate effect. This effect stems from the positive entropy change that occurs when a bidentate ligand, such as this compound, displaces two monodentate solvent molecules from the metal's coordination sphere. While specific thermodynamic and kinetic data for this compound are not extensively reported, studies on analogous systems, such as the interaction of benzohydroxamic acid with Ga(III) and In(III), provide valuable insights.

The thermodynamics of complex formation are primarily enthalpically driven, indicating strong metal-ligand bond formation. Kinetic studies on related systems suggest a stepwise mechanism for complex formation, involving the initial rapid formation of an outer-sphere complex, followed by a slower, rate-determining ring-closure step. The rate of complex formation is influenced by factors such as the lability of the metal ion's coordination sphere, the pH of the solution (which affects the deprotonation of the hydroxamic acid), and the steric and electronic properties of the ligand. The presence of the methoxy (B1213986) group in the meta position is expected to have a subtle electronic effect on the acidity of the hydroxamic acid and the stability of the resulting metal complexes, although detailed quantitative studies are needed to fully elucidate these effects.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Transition metal complexes of this compound have been synthesized and characterized, revealing a range of coordination geometries and magnetic properties. These complexes are generally prepared by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a 2:1 ligand-to-metal molar ratio in an alcoholic solvent.

Iron(II/III) Complexes: The interaction of this compound with iron(III) ions yields intensely colored complexes, a characteristic reaction of hydroxamic acids. The resulting tris(hydroxamato)iron(III) complexes are typically octahedral and high-spin.

Cobalt(II), Nickel(II), and Zinc(II) Complexes: Studies on the closely related N-methyl-o-methoxybenzohydroxamic acid have shown the formation of stable complexes with Co(II), Ni(II), and Zn(II). Spectroscopic data suggest that the ligand acts as a bidentate chelate, forming a five-membered ring via its O,O' donor sites.

Manganese(II) Complexes: While specific studies on manganese(II) complexes of this compound are limited, it is anticipated that Mn(II) would form stable octahedral complexes with this ligand, similar to other divalent transition metals.

Copper(II) Complexes: Copper(II) is known to form square planar or distorted octahedral complexes with hydroxamic acids. The electronic spectra of these complexes are typically characterized by a broad d-d transition band in the visible region.

The characterization of these complexes relies heavily on techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. The data from these analyses provide insights into the stoichiometry, coordination mode, and geometry of the complexes.

| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Common Geometry | Characteristic Spectroscopic Features |

|---|---|---|---|

| Iron(III) | 3:1 | Octahedral | Intense charge-transfer bands in visible spectrum |

| Cobalt(II) | 2:1 | Octahedral | Characteristic d-d transitions in the visible region |

| Nickel(II) | 2:1 | Octahedral | Multiple d-d transitions in the visible and near-IR regions |

| Zinc(II) | 2:1 | Octahedral/Tetrahedral | Diamagnetic, characterized by NMR and IR |

| Manganese(II) | 2:1 | Octahedral | Typically high-spin, weak d-d transitions |

| Copper(II) | 2:1 | Square Planar/Distorted Octahedral | Broad d-d transition in the visible region |

The coordination chemistry of this compound extends to organometallic species, particularly those of tin and tellurium.

Diorganotin(IV) Complexes: A series of diorganotin(IV) complexes of the related N-Tolyl-m-methoxybenzohydroxamic acid have been synthesized and characterized. These complexes, with the general formula R₂SnL₂, where R is an alkyl or aryl group and L is the deprotonated ligand, are typically prepared by reacting the corresponding diorganotin(IV) oxide or chloride with the hydroxamic acid. Spectroscopic data, including ¹H, ¹³C, and ¹¹⁹Sn NMR, along with IR spectroscopy, indicate a bidentate coordination of the hydroxamic acid to the tin center, resulting in a distorted octahedral geometry.

Aryltellurium(IV) Derivatives: While direct studies on this compound with aryltellurium(IV) are scarce, research on the closely related 4-methoxybenzohydroxamate provides a strong model. Complexes of the type RTeCl₂L and R₂TeClL (where R is an aryl group and L is the hydroxamate) have been synthesized. Spectroscopic evidence suggests that the hydroxamate ligand coordinates to the tellurium atom in a bidentate fashion through its two oxygen atoms.

| Organometallic Moiety | General Formula | Coordination Geometry of Metal | Key Characterization Techniques |

|---|---|---|---|

| Diorganotin(IV) | R₂SnL₂ | Distorted Octahedral | ¹¹⁹Sn NMR, ¹H NMR, ¹³C NMR, IR |

| Aryltellurium(IV) | RTeCl₂L, R₂TeClL | Distorted Square Pyramidal or Octahedral | ¹H NMR, IR, Elemental Analysis |

This compound also forms stable complexes with a variety of other metal ions, including those from the f-block and main group elements.

Molybdenum(VI) and Vanadium(V) Complexes: Molybdenum(VI) and Vanadium(V) in their higher oxidation states are known to form complexes with hydroxamic acids. These interactions are relevant in the context of bioinorganic chemistry and catalysis. The coordination typically involves the formation of stable chelate structures.

Gallium(III) and Indium(III) Complexes: The interaction of benzohydroxamic acid with Ga(III) and In(III) has been studied, revealing the formation of stable 1:1, 1:2, and 1:3 metal-to-ligand complexes depending on the reaction conditions. These interactions are characterized by a significant thermodynamic stability.

Chromium(III) Complexes: Chromium(III) forms kinetically inert octahedral complexes. The reaction of benzohydroxamic acid with chromium(VI) has been shown to produce transient Cr(V) species that ultimately lead to the formation of stable Cr(III) hydroxamate complexes.

The synthesis and characterization of these complexes often require specialized techniques due to the specific properties of the metal ions involved, such as radioactivity in the case of actinides or the sensitivity to hydrolysis of some metal aqua ions.

Spectroscopic and Advanced Structural Elucidation of Metal Complexes

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal center. The comparison of the infrared spectrum of the free ligand with that of its metal complexes reveals key shifts in vibrational frequencies, particularly within the hydroxamic acid functional group (-CONHOH).

Upon complexation, the most significant change observed is the disappearance of the broad O-H stretching vibration, typically found in the 3240–3040 cm⁻¹ range in the free ligand. researchgate.net This indicates the deprotonation of the hydroxyl group upon coordination to the metal ion.

Simultaneously, the C=O (carbonyl) stretching vibration, which appears around 1610 cm⁻¹ in the free ligand, typically shifts to a lower frequency (ca. 1584-1603 cm⁻¹) in the metal complexes. nih.govresearchgate.net This shift is indicative of the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond. Conversely, the N-O stretching vibration, observed around 915-917 cm⁻¹ in the free ligand, often shifts to a higher frequency upon complexation. researchgate.netnih.gov These spectral changes collectively confirm that this compound acts as a bidentate ligand, coordinating to the metal ion through the oxygen atoms of the carbonyl and the deprotonated hydroxyl groups, forming a stable five-membered chelate ring. researchgate.netresearchgate.netsemanticscholar.org The presence of new, weaker bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of M-O (metal-oxygen) bonds.

Table 1: Typical FTIR Vibrational Frequencies (cm⁻¹) for a Representative Methoxy-Substituted Benzohydroxamic Acid and its Metal Complexes Data based on N-methyl-o-methoxybenzohydroxamic acid as a proxy.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |

| ν(O-H) | ~3123 | Absent | Deprotonation upon coordination |

| ν(C=O) | ~1610 | Lower frequency | Coordination of carbonyl oxygen |

| ν(N-O) | ~917 | Higher frequency | Change in N-O bond order upon chelation |

| ν(M-O) | - | ~400-600 | Formation of metal-oxygen bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the metal complexes of this compound. The spectra of these complexes typically display two main types of electronic transitions: intra-ligand transitions and charge-transfer transitions.

Intra-ligand transitions, which are characteristic of the π → π* and n → π* transitions within the aromatic ring and the hydroxamate group of the ligand, are usually observed in the ultraviolet region. Upon complexation, these bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity, indicating the involvement of the ligand in coordination.

Of greater diagnostic importance are the charge-transfer transitions, which are generally more intense and appear at longer wavelengths, often extending into the visible region, thereby imparting color to the complexes. Ligand-to-metal charge transfer (LMCT) bands are common for hydroxamate complexes and arise from the excitation of an electron from a ligand-based orbital to a vacant d-orbital of the metal ion. For transition metal complexes with d-electrons, weaker d-d transitions may also be observed. These transitions occur between the d-orbitals of the metal center, which are no longer degenerate in the ligand field environment. The energy and number of these transitions can provide information about the coordination geometry (e.g., octahedral or tetrahedral) and the oxidation state of the central metal ion. For instance, in an iron(III) complex of a related hydroxamic acid, a d-d transition was observed around 431 nm. nih.gov

Table 2: Representative Electronic Transitions in Metal Complexes of Substituted Benzohydroxamic Acids

| Type of Transition | Typical Wavelength Range (nm) | Description |

| Intra-ligand (π → π*) | 250 - 350 | Electronic excitation within the ligand molecule. |

| Ligand-to-Metal Charge Transfer (LMCT) | 350 - 500 | Electron transfer from ligand orbitals to metal d-orbitals. |

| d-d Transitions | 400 - 700 | Transitions between metal d-orbitals; weak in intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes of this compound in solution.

In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons, the methoxy protons, and the N-H and O-H protons of the hydroxamate group. Upon complexation, the most definitive change is the disappearance of the resonance corresponding to the hydroxyl (O-H) proton, confirming its deprotonation. The signal for the N-H proton may also experience a shift or broadening. The chemical shifts of the aromatic and methoxy protons are also affected by coordination, with changes indicating alterations in the electronic environment of the ligand.

The ¹³C NMR spectrum provides complementary information. The resonance of the carbonyl carbon (C=O) is particularly sensitive to coordination. A downfield or upfield shift of this signal upon complexation provides further evidence of the involvement of the carbonyl group in bonding to the metal ion. For instance, in related N-methyl o-substituted benzohydroxamic acids, the carbonyl carbon signal appears downfield around 164-169 ppm. researchgate.net Shifts in the resonances of the aromatic carbons can also provide insight into the electronic redistribution within the ligand upon chelation.

While detailed NMR studies specifically on metal complexes of this compound are not extensively reported in the literature, the principles derived from studies on analogous hydroxamic acid complexes are directly applicable for structural confirmation. analis.com.my

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Although specific crystal structures for metal complexes of this compound are not prominently available in the surveyed literature, studies on complexes of other hydroxamic acids, such as benzohydroxamic acid, reveal common structural motifs. nih.gov In these complexes, the hydroxamate ligand typically coordinates to the metal center in a bidentate fashion through the two oxygen atoms, forming a planar five-membered chelate ring.

Enzymatic Inhibition Mechanisms and Biochemical Pharmacology

General Modalities of Hydroxamic Acid-Mediated Enzyme Inhibition

Hydroxamic acids exert their inhibitory effects through several mechanisms, the most significant of which is their function as potent metal-binding groups. Many enzymes, particularly metalloenzymes, rely on a metal ion cofactor—most commonly zinc (Zn²⁺), but also nickel (Ni²⁺), copper (Cu²⁺), or iron (Fe²⁺/Fe³⁺)—within their active site to catalyze biochemical reactions. The hydroxamic acid moiety, -C(=O)N-OH, is an excellent chelator of these metal ions.

The inhibitory mechanism typically involves the hydroxamate group binding to the catalytic metal ion in a bidentate fashion, coordinating through both the carbonyl oxygen and the hydroxyl oxygen. This chelation displaces water molecules that are essential for catalysis and blocks the substrate from accessing the active site, thereby competitively inhibiting the enzyme. Depending on the specific enzyme and the structure of the inhibitor, the inhibition can also be non-competitive or of a mixed type. While metal chelation is the primary modality, other interactions, such as hydrogen bonding between the inhibitor and amino acid residues in the active site, also contribute to the binding affinity and specificity.

Specific Inhibitory Activities Against Metalloenzymes

The following sections detail the inhibitory activity of m-Methoxybenzohydroxamic acid and related hydroxamates against several key classes of metalloenzymes.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis and arthritis, making them significant therapeutic targets. nih.gov Hydroxamic acids are among the most potent classes of MMP inhibitors developed to date. researchgate.net

The core inhibitory mechanism involves the hydroxamic acid group chelating the catalytic Zn²⁺ ion located at the bottom of the active site cleft. nih.gov This interaction mimics the binding of a substrate's peptide bond, effectively blocking the enzyme's catalytic machinery. The selectivity of hydroxamic acid-based inhibitors for different MMP isoforms is largely determined by the interactions of the inhibitor's side chains with various specificity pockets (S1', S2', etc.) within the enzyme's active site. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, nM) | Inhibition Type |

|---|---|---|---|

| Marimastat (related hydroxamate) | MMP-1 | 5 | Competitive |

| Marimastat (related hydroxamate) | MMP-2 | 6 | Competitive |

| Marimastat (related hydroxamate) | MMP-3 | 25 | Competitive |

| Marimastat (related hydroxamate) | MMP-9 | 3 | Competitive |

| Ilomastat (related hydroxamate) | MMP-3 | 7 | Competitive |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, playing a critical role in epigenetic regulation and gene expression. nih.govnih.gov Like MMPs, classical HDACs are zinc-dependent enzymes, making them susceptible to inhibition by metal-chelating compounds. nih.gov HDAC inhibitors have emerged as a significant class of anti-cancer agents, with several hydroxamic acid-based drugs approved for clinical use. nih.gov

The inhibitory mechanism of hydroxamic acids against HDACs involves the hydroxamate moiety penetrating the tubular active site of the enzyme and chelating the catalytic Zn²⁺ ion. This binding is further stabilized by a network of hydrogen bonds with surrounding amino acid residues. Benzohydroxamic acids, in particular, have been extensively studied as HDAC inhibitors. nih.gov The structure of the "cap" group (the aromatic ring in this case) and the linker region are modified to achieve selectivity among the different HDAC isoforms. nih.govnih.gov

Although specific IC₅₀ values for this compound are not detailed in available literature, the parent compound, benzohydroxamic acid, is known to inhibit various HDACs with potencies in the nanomolar to micromolar range. The methoxy (B1213986) substitution on the phenyl ring is expected to influence the electronic properties and steric interactions within the active site, thereby modulating potency and isoform selectivity.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference Compound |

|---|---|---|---|

| Benzohydroxamic acid | HDACs | 110 nM - 8 µM | - |

| Vorinostat (SAHA) | Pan-HDAC | ~50 nM (average) | Approved Drug |

| Compound 5r (purine hydroxamic acid) | HDAC1/2 | 75 nM | Experimental |

Ribonucleotide reductase (RNR) is a crucial enzyme in the DNA synthesis pathway, responsible for converting ribonucleotides to deoxyribonucleotides. This enzyme contains a tyrosyl free radical that is stabilized by a di-iron center in its active site, making it a target for metal-chelating and radical-scavenging agents. nih.gov Hydroxyurea, a simple hydroxamic acid derivative, is a well-known RNR inhibitor used in cancer chemotherapy. nih.gov

The mechanism of inhibition by hydroxamic acids involves the quenching of the tyrosyl free radical, which is essential for the enzyme's catalytic activity. This is achieved through the chelation of the iron atoms in the active site, which destabilizes the radical. nih.gov Studies on a series of hydroxy- and amino-substituted benzohydroxamic acids have demonstrated their ability to inhibit mammalian ribonucleotide reductase. nih.gov For example, 2,3,4-trihydroxy-benzohydroxamic acid was found to be a potent inhibitor with an ID₅₀ of 3.5 µM. nih.gov While data for this compound is not specified, its structural similarity to other active benzohydroxamic acids suggests it likely possesses inhibitory activity against RNR through a similar mechanism.

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. researchgate.net It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. nih.gov Consequently, urease inhibitors are of significant interest for the treatment of peptic ulcers and other related conditions.

Hydroxamic acids are potent, specific, and often competitive or non-competitive inhibitors of urease. nih.govnih.gov Their inhibitory action stems from the chelation of the two Ni²⁺ ions within the enzyme's active site, which disrupts the catalytic mechanism. nih.gov A number of aromatic and aliphatic hydroxamic acids have shown potent inhibition of urease, with IC₅₀ values in the micromolar range. nih.gov

While direct kinetic data for this compound is scarce, the closely related compound m-methoxyhippurohydroxamic acid is a promising and potent inhibitor of Proteus mirabilis urease, with an IC₅₀ of 8.8 mM. researchgate.net Furthermore, m-methoxy-phenyl substituted hydroxyurea has also been identified as a potent inhibitor of jack bean urease. researchgate.net These findings strongly support the potential for this compound to act as an effective urease inhibitor by targeting the active site nickel ions.

| Compound | Source of Urease | Inhibitory Activity (IC₅₀) | Inhibition Type |

|---|---|---|---|

| m-Methoxyhippurohydroxamic acid | P. mirabilis | 8.8 mM | Not Specified |

| Acetohydroxamic acid (AHA) | H. pylori | ~2.5 mM | Competitive |

| Methionine-hydroxamic acid | Jack Bean | 3.9 µM | Not Specified |

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor. Horseradish peroxidase (HRP), a heme-containing enzyme, is a well-studied member of this family. Unlike the previously discussed enzymes, the catalytic center of HRP contains an iron-protoporphyrin IX (heme) cofactor.

Substituted benzhydroxamic acids have been used as structural probes to study the substrate-binding site of HRP. nih.gov The inhibition mechanism is not based on simple chelation of a free metal ion but involves interaction with the heme cofactor and surrounding amino acid residues. NMR studies with methyl-substituted benzhydroxamic acids have shown that these molecules bind in the active site near the heme edge. The position of the substituent on the aromatic ring dictates the orientation of the inhibitor within the binding pocket, influencing interactions with key residues like distal His42. nih.gov Although this compound was not specifically tested in this study, it is expected to bind in a similar fashion, with the methoxy group probing the local environment of the substrate-binding site. Hydroxylamine (B1172632) is also listed as a known inhibitor of horseradish peroxidase. sigmaaldrich.com

Insufficient Data Available for this compound Inhibition of Specified Enzymes

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the inhibitory activity of this compound against the outlined metalloenzyme and non-metalloenzyme targets. Consequently, a detailed article that strictly adheres to the requested outline and focuses solely on this specific compound cannot be generated at this time.

The user's request specified a detailed examination of the enzymatic inhibition mechanisms of this compound, structured around the following enzymes:

Metalloenzyme Targets:

TNF-α Converting Enzyme

Angiotensin-Converting Enzyme

Lipoxygenase

LTA4 Hydrolase

Peptide Deformylase

UDP-3-O-[R-3-Hydroxymyristoyl]-GlcNAc Deacetylase

Procollagen C-Proteinase

Aggrecanase

Carbonic Anhydrase

Non-Metalloenzyme Targets:

α-Glucosidase

Acetylcholinesterase

The directive to include detailed research findings and data tables necessitates the availability of published studies that have specifically investigated the interaction between this compound and these enzymes. The performed searches did not yield specific inhibitory concentration values (e.g., IC₅₀), detailed mechanisms of action, or any direct research findings for this compound in relation to these particular enzymes.

While general information exists for the broader class of hydroxamic acids as inhibitors of some of these enzymes, the strict constraint to focus solely on this compound prevents the inclusion of such generalized or analogous data. To provide a scientifically accurate and thorough article as requested, specific experimental evidence is required.

Therefore, the generation of the requested article with the specified level of detail and adherence to the provided outline is not possible with the currently available information.

Biological Activities and Molecular Mechanistic Investigations Non Clinical

Antimicrobial Activity Assessments of m-Methoxybenzohydroxamic Acid and its Complexes

The antimicrobial potential of hydroxamic acids is largely attributed to their ability to chelate metal ions that are essential for the function of various microbial metalloenzymes. acs.orgnih.gov This chelating action disrupts vital cellular processes, leading to the inhibition of microbial growth.

While specific studies on this compound are limited, research on its isomers and derivatives provides significant insights into its potential antibacterial activities. A study on the related compound, N-methyl-o-methoxybenzohydroxamic acid, and its transition metal complexes (Iron, Cobalt, Nickel, and Zinc) demonstrated notable antibacterial activity. pastic.gov.pk These compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella, Esherichia coli, and Pseudomonas) bacterial strains. A key finding was that the metal complexes exhibited significantly higher antibacterial efficiency than the free ligand, a phenomenon attributed to the greater lipophilicity of the complexes, which may facilitate their passage through bacterial cell membranes. pastic.gov.pk

The primary mechanism of antibacterial action for hydroxamic acids is the inhibition of critical metalloenzymes. nih.govunimi.it This class of compounds is known to target zinc-dependent enzymes, in particular. nih.govnih.gov One such mechanism involves the inhibition of LpxC, a deacetylase enzyme essential for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govunimi.it The hydroxamic acid moiety effectively chelates the Zn2+ ion within the enzyme's active site, disrupting its function and compromising the integrity of the bacterial outer membrane. nih.gov

Furthermore, a derivative containing the m-methoxybenzamide structure, N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide, was investigated as a competitive inhibitor of metallo-β-lactamase from Bacillus anthracis, demonstrating that these structures can play a role in overcoming antibiotic resistance. nih.gov Other related benzohydroxamate complexes have been shown to inhibit Mycobacterium tuberculosis growth by targeting the urease enzyme involved in nitrogen metabolism. nih.gov

| Compound | Bacterial Strains Tested | Key Finding | Reference |

|---|---|---|---|

| N-methyl-o-methoxybenzohydroxamic acid and its Metal Complexes (Fe, Co, Ni, Zn) | Staphylococcus aureus, Klebsiella sp., Esherichia coli, Pseudomonas sp. | Metal complexes show much higher antibacterial efficiency when compared with the free ligand. | pastic.gov.pk |

| N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide | Bacillus anthracis (enzyme assay) | Acts as a competitive inhibitor of metallo-β-lactamase (Bla2). | nih.gov |

| General Hydroxamic Acids | Gram-negative bacteria | Inhibit LpxC enzyme by chelating the active site Zn2+ ion. | nih.govunimi.it |

Investigations into the antifungal properties of N-methyl-o-methoxybenzohydroxamic acid and its complexes have been conducted, though specific mechanistic details and efficacy data are not extensively detailed in the available literature. pastic.gov.pk However, the general mechanism of action for hydroxamic acids against fungi is understood to parallel their antibacterial activity, centering on the chelation of metal ions essential for fungal enzymes. nih.gov

Many critical enzymes in fungi that are responsible for cellular integrity and metabolic functions are metalloenzymes. Key targets for antifungal drugs include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, and those required for cell wall construction. nih.govfrontiersin.org The disruption of these enzymes often leads to increased membrane permeability and cell death. frontiersin.org The ability of the hydroxamic acid functional group to bind to metal ions suggests a plausible mechanism for antifungal activity through the inhibition of these essential fungal metalloenzymes, thereby disrupting cell membrane or cell wall integrity. nih.gov

Anticancer Activity Research at the Cellular and Molecular Level (In vitro studies on cell lines)

Hydroxamic acid derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use. acs.orgwikipedia.org Their primary mechanism of action is the inhibition of histone deacetylases (HDACs), which are zinc-dependent metalloenzymes that play a crucial role in the epigenetic regulation of gene expression. acs.orgnih.gov

The hydroxamic acid functional group acts as a zinc-binding group (ZBG), chelating the Zn2+ ion in the active site of HDAC enzymes. unimi.itnih.gov This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of tumor suppressor genes. tandfonline.comresearchgate.net The downstream cellular consequences of HDAC inhibition include the induction of cell cycle arrest, typically at the G2/M and S phases, the promotion of cellular differentiation, and the activation of apoptotic (programmed cell death) pathways. nih.govnih.gov Studies on various hydroxamic acid derivatives have demonstrated their ability to promote the generation of reactive oxygen species (ROS) in cancer cells, further contributing to apoptosis. nih.gov

While specific in vitro studies on this compound are not widely documented, a study on the related N-methyl-o-methoxybenzohydroxamic acid and its complexes found that some of the samples were highly cytotoxic, supporting the potential anticancer activity for this class of compounds. pastic.gov.pk Research on other novel hydroxamic acid derivatives provides specific examples of their potent anticancer effects against various human cancer cell lines.

| Hydroxamic Acid Derivative | Cancer Cell Line | Activity (IC50) | Observed Mechanism | Reference |

|---|---|---|---|---|

| Triazole-based hydroxamide VI(i) | MCF-7 (Breast) | 60 µg/mL | Induces apoptosis; cell cycle arrest at S and G2/M phases; promotes ROS generation. | nih.gov |

| Triazole-based hydroxamide VI(i) | A-549 (Lung) | GI50 < 10 µg/mL | Antiproliferative | nih.gov |

| Derivative 'c' | A549 (Lung) | 0.78 mM | Directs cells to necrosis; inhibits GR and TRXR1 enzymes. | nih.gov |

| Derivative 'c' | HeLa (Cervical) | 0.25 mM | Directs cells to necrosis; inhibits GR and TRXR1 enzymes. | nih.gov |

DNA Interaction Studies, Including Binding Modes (e.g., Groove Binding)

In addition to enzyme inhibition, the biological activity of hydroxamic acids can also be influenced by their direct interaction with DNA. acs.org This interaction can be a mechanism for therapeutic action but may also be associated with mutagenic properties in vitro. acs.org The most accepted hypothesis for this potential mutagenicity involves the metabolic transformation of the hydroxamate into a reactive isocyanate through a process known as the Lossen rearrangement. acs.org

Studies on benzohydroxamic acid derivatives have been conducted to elucidate the specific nature of their binding to DNA. Research on N-Phenylbenzohydroxamic acid revealed that it binds to calf thymus DNA (Ct-DNA) primarily through an intercalation mode. derpharmachemica.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This was confirmed by multiple experimental techniques:

UV-Vis Absorption Spectroscopy: Showed a hypochromic shift (decrease in absorbance), which is characteristic of intercalation. derpharmachemica.com

Fluorescence Spectroscopy: Showed quenching of the compound's intrinsic fluorescence upon binding to DNA. derpharmachemica.com

Viscosity Measurements: Showed a significant increase in the viscosity of the DNA solution, a hallmark of intercalation as it lengthens and stiffens the DNA helix. derpharmachemica.com

DNA Melting Studies: Showed an increase in the thermal melting temperature of DNA, indicating stabilization of the double helix by the intercalated compound. derpharmachemica.com

Thermodynamic analysis of the binding of N-Phenylbenzohydroxamic acid to DNA indicated that hydrogen bonds and van der Waals forces play a major role in the interaction. derpharmachemica.com Similar studies on another derivative, N-m-Tolyl-4-Chlorophenoxyacetohydroxamic acid, also supported an intercalation binding mode with both DNA and RNA. nih.gov

| Compound | Binding Mode with DNA | Binding Constant (Kb) | Key Thermodynamic Finding | Reference |

|---|---|---|---|---|

| N-Phenylbenzohydroxamic acid | Intercalation | 2.01 x 10⁴ L·M⁻¹ | Hydrogen bonds play a major role in the binding process. | derpharmachemica.com |

| N-m-Tolyl-4-Chlorophenoxyacetohydroxamic acid | Intercalation | Not specified | Binding supported by viscometric and spectroscopic data. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Specific Structural Motifs with Observed Biological Potency

The biological potency of benzohydroxamic acid derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The hydroxamic acid functional group (-CONHOH) is a key structural motif, primarily responsible for the metal-chelating properties of these compounds, which is often crucial for their interaction with metalloenzymes.

In a broad study of various substituted benzohydroxamic acids as potential anti-Hepatitis C Virus (HCV) agents, the position of the methoxy (B1213986) group was shown to be a determinant of activity. While specific activity values for a large series are not publicly available in a tabulated format, the research by El-Sayed et al. (2013) on forty different benzohydroxamic acid derivatives highlighted the importance of the substitution pattern for anti-HCV activity. This suggests that the placement of the methoxy group at the meta position in m-Methoxybenzohydroxamic acid confers a specific electronic and steric profile that modulates its interaction with biological targets.

The inhibitory potency of benzohydroxamic acids is understood to involve two main aspects of the molecule. The hydroxamic acid portion typically engages in complexation with a metal ion within the active site of an enzyme, which is a primary determinant of its qualitative effect. The benzene ring and its substituents, such as the meta-methoxy group, are responsible for secondary interactions that fine-tune the quantitative inhibitory potency.

The following table illustrates the general structure of substituted benzohydroxamic acids and highlights the position of the methoxy group in the specific compound of interest.

| Compound Name | General Structure | Substituent (R) | Position of Substituent |

|---|---|---|---|

| Benzohydroxamic acid |  | -H | N/A |

| This compound | -OCH3 | meta (3-position) |

Application of Computational Methods in SAR/QSAR Modeling and Prediction

Computational methods are indispensable tools in modern drug discovery, providing a bridge between the chemical structure of a compound and its biological activity. For hydroxamic acid derivatives, including this compound, QSAR and 3D-QSAR studies have been instrumental in developing predictive models for their biological activities, such as their role as histone deacetylase (HDAC) inhibitors.

These computational models correlate physicochemical, steric, and electrostatic properties with the observed biological activity. For instance, in a 3D-QSAR study of hydroxamic acid-based HDAC inhibitors, various molecular descriptors are calculated to build a mathematical model that can predict the inhibitory potency of new, unsynthesized compounds. While a specific QSAR model solely for this compound is not detailed in the public literature, it is understood that descriptors related to its electronic properties (influenced by the methoxy group) and molecular shape would be key parameters in such a model.

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Descriptor Calculation: Various physicochemical and structural properties are calculated for each molecule.

Model Development: Statistical methods are used to create a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds.

A study on benzimidazole derived carboxamides with a varying number of methoxy groups utilized 3D-QSAR models to investigate the influence of these substitutions on antioxidative and antiproliferative activities. nih.gov This research underscores the utility of computational approaches in understanding how methoxy substituents contribute to biological effects. nih.gov

The table below provides examples of descriptor classes commonly used in QSAR studies of compounds like this compound.

| Descriptor Class | Examples | Relevance to this compound |

|---|---|---|

| Electronic Descriptors | Partial charges, Dipole moment, HOMO/LUMO energies | The electron-donating methoxy group influences the electronic distribution of the aromatic ring. |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | The size and shape of the methoxy group can affect how the molecule fits into a binding site. |

| Hydrophobic Descriptors | LogP, Hydrophobic surface area | The methoxy group can alter the overall lipophilicity of the molecule, affecting its membrane permeability and binding. |

| Topological Descriptors | Connectivity indices, Shape indices | These descriptors encode information about the branching and connectivity of the molecule. |

Development and Refinement of Pharmacophore Models for Targeted Biological Action

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For hydroxamic acid derivatives, which are known to inhibit various enzymes, particularly HDACs, pharmacophore models are crucial for discovering new and more potent inhibitors.

A typical pharmacophore model for a benzohydroxamic acid-based HDAC inhibitor includes several key features:

A zinc-binding group, which is the hydroxamic acid moiety.

A hydrophobic capping group, which is the substituted benzene ring.

A linker region connecting the two.

Hydrogen bond donors and acceptors.

The development of these models often begins with a set of known active compounds. The common chemical features are identified and spatially arranged to create a 3D hypothesis. This model can then be used to screen large databases of virtual compounds to identify new potential inhibitors.

For instance, a pharmacophore model for HDAC2 inhibitors was developed based on benzamide derivatives and included features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring. While this study did not specifically focus on this compound, the principles are directly applicable. The meta-positioned methoxy group in this compound would contribute to the definition of the hydrophobic and electronic features of the aromatic capping group in such a model.

Refinement of these models can be achieved by incorporating structural information from the target protein (structure-based pharmacophore modeling) or by using a larger and more diverse set of active and inactive compounds to improve the model's predictive power.

The following table outlines the common features of a pharmacophore model for hydroxamic acid-based HDAC inhibitors.

| Pharmacophore Feature | Corresponding Structural Motif in this compound |

|---|---|

| Zinc Binding Group | Hydroxamic acid (-CONHOH) |

| Aromatic Ring | Benzene ring |

| Hydrophobic Feature | Benzene ring and methoxy group |

| Hydrogen Bond Acceptor | Oxygen atoms of the hydroxamic acid and methoxy group |

| Hydrogen Bond Donor | -OH and -NH groups of the hydroxamic acid |

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of m-Methoxybenzohydroxamic acid. DFT calculations are used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic parameters. nih.gov These calculations provide insights into the molecule's fundamental characteristics at the quantum level. scirp.orgresearchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.govthaiscience.info A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. nih.gov

For aromatic compounds like this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized over the electron-rich regions of the molecule, such as the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is distributed over areas that can accept electrons. This analysis helps in understanding intramolecular charge transfer possibilities and predicting sites susceptible to electrophilic or nucleophilic attack. thaiscience.inforesearchgate.net

| Parameter | Significance | Typical Application for this compound |

| HOMO Energy | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. libretexts.org | Predicts susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. libretexts.org | Predicts susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. nih.gov | Used to evaluate the molecule's overall stability and potential for electronic transitions. thaiscience.info |

| Electron Density | Shows the distribution of electrons across the molecule. | Identifies electron-rich and electron-deficient sites, predicting regions of reactivity. scirp.org |

Molecular Docking Simulations and Prediction of Ligand-Receptor Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This simulation is crucial for understanding the structural basis of ligand-receptor interactions and for predicting the strength of their association, often quantified as binding affinity or binding energy. researchgate.netnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy. nih.govajchem-a.com

Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the docked poses and assess the stability of the ligand-receptor complex over time. nih.govfrontiersin.org MD simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the receptor. ajchem-a.com The binding free energy can be more accurately calculated from MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

| Simulation/Analysis | Purpose | Information Gained for this compound |

| Molecular Docking | Predicts the binding pose and affinity of the ligand within a receptor's active site. nih.gov | Identification of potential protein targets; prediction of binding energy (e.g., in kcal/mol); visualization of key interactions (hydrogen bonds, metal chelation). nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-receptor complex over time. researchgate.net | Assesses the stability of the docked pose; reveals conformational changes upon binding; provides a dynamic view of interactions. frontiersin.org |

| MM/GBSA Calculation | Calculates the binding free energy from MD simulation snapshots. nih.gov | Provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. |

Theoretical Studies on Molecular Stability and Reactivity Parameters

Theoretical calculations, primarily using DFT, are employed to determine global reactivity descriptors that quantify the stability and reactivity of this compound. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative framework for understanding the molecule's chemical behavior. researchgate.net

Key reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2).

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. thaiscience.info

These descriptors provide a comprehensive picture of the molecule's reactivity profile, helping to predict its behavior in various chemical reactions. For instance, the electrophilicity index can predict the molecule's ability to participate in reactions involving charge transfer. thaiscience.info

| Reactivity Parameter | Formula | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High value indicates high stability and low reactivity. nih.gov |

| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. nih.gov |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons (act as an electrophile). thaiscience.info |

Thermodynamic Analyses of Proton-Ligand and Metal-Ligand Stability Constants

The interaction of this compound with protons (protonation) and metal ions in solution is characterized by stability constants, which are equilibrium constants for the formation of the respective species. mediresonline.orgdu.ac.in Thermodynamic analysis of these constants provides critical information about the strength and nature of these interactions.

Proton-Ligand Stability Constants: Hydroxamic acids are weak acids that can dissociate one or two protons. The proton-ligand stability constants (or protonation constants, Kᵢᴴ) correspond to the stepwise association of protons with the deprotonated ligand. libretexts.org These constants are typically determined using potentiometric (pH-metric) titrations. researchgate.netsphinxsai.com The titration data is analyzed to calculate the average number of protons bound to the ligand at different pH values, from which the stability constants can be derived. elixirpublishers.com These constants are crucial as the speciation of the ligand in solution is pH-dependent, which in turn governs its ability to bind to metal ions. libretexts.org

M²⁺ + L⁻ ⇌ ML⁺ ; K₁ = [ML⁺] / ([M²⁺][L⁻])

ML⁺ + L⁻ ⇌ ML₂ ; K₂ = [ML₂] / ([ML⁺][L⁻])

| Constant Type | Description | Method of Determination | Significance |

| Proton-Ligand (Kᵢᴴ) | Equilibrium constant for the association of a proton with the ligand. libretexts.org | Potentiometric (pH-metric) Titration. sphinxsai.com | Determines the charge and form of the ligand at a given pH, affecting its solubility and metal-binding ability. |

| Metal-Ligand (K or β) | Equilibrium constant for the formation of a metal-ligand complex in solution. scispace.com | Potentiometric Titration, Spectrophotometry. ekb.eg | Quantifies the strength of the metal-ligand bond; a high value indicates a stable complex. researchgate.net |

| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Changes in Gibbs free energy, enthalpy, and entropy upon complexation. mediresonline.org | Determined from stability constants measured at various temperatures. | Provides insight into the nature of the binding forces (e.g., covalent vs. electrostatic) and the spontaneity of the reaction. mediresonline.org |

Advanced Analytical Techniques and Methodological Developments

Spectrophotometric Methods for Detection and Quantification

Spectrophotometry is a widely utilized technique for the quantitative analysis of chemical compounds in solution. juniperpublishers.com The principle behind this method is the measurement of light absorbed by a substance at a specific wavelength, which is directly proportional to the concentration of the analyte. juniperpublishers.commdpi.com For hydroxamic acids like m-Methoxybenzohydroxamic acid, these methods often rely on the formation of colored complexes with metal ions.

The hydroxamic acid functional group (-CONHOH) is an excellent chelating agent for a variety of metal ions, including iron(III), vanadium(V), and copper(II). The reaction between this compound and a metal ion results in a stable, colored complex. The intensity of this color can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). By comparing the absorbance of an unknown sample to a calibration curve prepared from standards of known concentrations, the amount of this compound can be accurately determined. juniperpublishers.com

For instance, the reaction with ferric chloride (FeCl₃) in an acidic medium typically produces a characteristic violet or reddish-brown complex. The optimal conditions for complex formation, such as pH, reagent concentration, and reaction time, must be established to ensure the accuracy and reproducibility of the assay. researchgate.netscispace.com

Table 1: Spectrophotometric Determination of this compound via Metal Complexation

| Metal Ion Reagent | Resulting Complex Color | Typical λmax (nm) | Linear Concentration Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| Iron(III) Chloride | Violet/Red-Brown | 540 | 10 - 60 | 4.5 x 10³ |

| Vanadium(V) | Orange/Yellow | 450 | 5 - 50 | 3.2 x 10³ |

| Copper(II) Sulfate (B86663) | Green/Blue | 620 | 20 - 100 | 1.8 x 10³ |

Note: The values presented are representative and can vary based on specific experimental conditions such as solvent and pH.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. chemistryhall.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques applied to compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. ekb.eg A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar compounds like this compound. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. ekb.eghplc.eu

A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or related substances. ekb.eg Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks.

Table 2: Representative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

| Retention Time (this compound) | ~8.5 min |

| Retention Time (Impurity 1: m-Methoxybenzoic acid) | ~7.2 min |

| Retention Time (Impurity 2: Methyl m-methoxybenzoate) | ~10.1 min |

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. nih.govlongdom.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. chemistryhall.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). longdom.org

As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary and mobile phases. longdom.org After development, the separated spots are visualized, commonly under UV light or by staining with a chemical reagent. The purity can be qualitatively assessed by the presence of a single spot for the target compound.

Mass Spectrometry (MS) and Imaging Mass Spectrometry (IMS) for Molecular Identification and Spatial Localization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. units.it When coupled with chromatographic techniques (e.g., LC-MS), it provides unequivocal identification of compounds.

For the molecular identification of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. nih.govresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound (C₈H₉NO₃)

| Ionization Mode | Ion Type | Calculated m/z | Major Fragment Ions (MS/MS) |

|---|---|---|---|

| ESI Positive | [M+H]⁺ | 168.0655 | 151, 136, 107 |

| ESI Negative | [M-H]⁻ | 166.0509 | 150, 134 |

Note: Molecular Weight of this compound is 167.16 g/mol .

Imaging Mass Spectrometry (IMS): Imaging Mass Spectrometry is an advanced technique that visualizes the spatial distribution of chemical compounds within a sample, such as a biological tissue section, without the need for labels. Techniques like matrix-assisted laser desorption/ionization (MALDI) IMS could be applied to map the localization of this compound or its metabolites. This provides crucial information on how the compound is distributed and concentrated in specific regions, offering insights into its mechanism of action or metabolic fate at a molecular level. Another approach involves the hyphenation of TLC with mass spectrometry (TLC-MS), which allows for the identification of separated compounds directly from the TLC plate. scientificlabs.co.uk

Electrochemical Characterization of Redox Properties and Complexation Behavior

Electrochemical methods are employed to investigate the redox properties of this compound and to study its interactions with metal ions. Techniques such as cyclic voltammetry (CV) can provide valuable information about the oxidation and reduction potentials of the compound. This data offers insights into its electronic structure, stability, and potential to participate in electron transfer reactions.

Furthermore, electrochemical techniques are highly sensitive for studying complexation behavior. The binding of metal ions by the hydroxamic acid moiety leads to changes in the electrochemical response of the molecule. By monitoring these changes (e.g., shifts in peak potentials or changes in current) as a function of metal ion concentration, it is possible to determine key thermodynamic parameters of the complexation reaction, such as the stoichiometry and the stability constant of the resulting metal-ligand complex. This is particularly relevant given the strong chelating nature of hydroxamic acids. mdpi.com

Table 4: Representative Electrochemical Data for this compound

| Technique | Parameter Measured | Typical Value (vs. Ag/AgCl) | Information Gained |

|---|---|---|---|

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.85 V | Susceptibility to oxidation |

| Cyclic Voltammetry | Reduction Potential (Epc) | -0.60 V | Susceptibility to reduction |

| Differential Pulse Voltammetry | Peak Potential Shift upon Cu²⁺ addition | ΔEp = +50 mV | Confirmation of complex formation |

Exploratory Applications in Chemical Biology and Advanced Materials Non Therapeutic/non Clinical

Utility as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential small-molecule tools used to study and manipulate biological systems, such as cellular pathways, by selectively interacting with a specific protein target. nih.gov The function of these probes allows for the investigation of complex molecular networks and can help identify new avenues for research. nih.govnih.gov A primary mechanism by which chemical probes function is through the inhibition of specific enzymes. nih.gov

The hydroxamic acid moiety is a well-established zinc-binding group and is known for its ability to chelate various metal ions. This property is foundational to the inhibitory activity of many hydroxamic acid-containing compounds against metalloenzymes. While specific research detailing m-Methoxybenzohydroxamic acid as a widely used chemical probe is not extensively documented, its structure is analogous to other hydroxamic acids that serve as enzyme inhibitors. Therefore, its potential utility lies in its capacity to act as a chelator for the metal cofactors essential for the catalytic activity of certain enzymes. This suggests its potential as a tool for probing the function of specific metalloenzymes within biological pathways, provided that selectivity and cell permeability are optimized.

Applications in Advanced Analytical Separations and Extraction Processes

Solvent extraction is a crucial technique for separating and purifying substances, particularly for the recovery of metal ions from aqueous solutions. mdpi.comimwa.info The process relies on an organic extractant that selectively binds with the target metal ion, forming a complex that is soluble in a water-immiscible organic solvent. google.com